molecular formula C23H28N2O6 B2830392 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde CAS No. 1384601-36-8

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde

Cat. No.: B2830392
CAS No.: 1384601-36-8
M. Wt: 428.485
InChI Key: GAWDHGDEAPYDFF-UHFFFAOYSA-N
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Description

This compound features a benzaldehyde core linked via a 2-oxoethoxy chain to a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group. Such structural attributes make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs .

Properties

IUPAC Name

4-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-28-20-9-6-18(22(29-2)23(20)30-3)14-24-10-12-25(13-11-24)21(27)16-31-19-7-4-17(15-26)5-8-19/h4-9,15H,10-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWDHGDEAPYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under controlled conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction using 2,3,4-trimethoxybenzyl chloride.

    Formation of the Benzaldehyde Moiety: The final step involves the reaction of the intermediate with 4-formylbenzoic acid under acidic conditions to form the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzoic acid.

    Reduction: 4-[2-Hydroxy-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde.

    Substitution: 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]-3-nitrobenzaldehyde.

Scientific Research Applications

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anti-psychotic and anti-depressant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, differing in substituents, linker groups, or heterocyclic systems. Key differences and implications are outlined below:

Substituent Variations on the Piperazine Ring

  • Compound 4g () :

    • Structure: 7-Methoxy-3-phenylchromen-2-one core with a 4-methylbenzyl-piperazine linked via propoxy.
    • Differences: Chromen-2-one replaces benzaldehyde; propoxy linker (vs. ethoxy) increases flexibility. The 4-methylbenzyl group lacks methoxy substitutions, reducing polar interactions .
  • 2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]ethyl 3,4,5-trimethoxybenzoate dihydrochloride () :

    • Structure: Piperazine substituted with a chlorophenyl-phenylmethyl group; ethoxyethyl linker to a trimethoxybenzoate ester.
    • Differences: Ester group (vs. aldehyde) reduces electrophilicity; the bulky chlorophenyl-phenylmethyl group may hinder receptor access .

Heterocyclic System Modifications

  • Differences: Piperidine lacks a second nitrogen, reducing basicity and hydrogen-bonding capacity.
  • 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde () :

    • Structure: Morpholine (oxygen-containing heterocycle) replaces piperazine.
    • Differences: Morpholine’s oxygen atom enhances solubility but reduces nitrogen-mediated interactions. The 3-methoxy substitution (vs. 4-substitution) alters steric and electronic profiles .

Linker Modifications

  • 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde (): Structure: Nitrophenyl group attached to the oxoethoxy linker.

Structural and Functional Comparison Table

Compound Name Core Structure Piperazine/Piperidine Substituent Linker Type Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzaldehyde 2,3,4-Trimethoxybenzyl-piperazine 2-Oxoethoxy Aldehyde, Trimethoxy ~443.4 (estimated)
Compound 4g () Chromen-2-one 4-Methylbenzyl-piperazine Propoxy Ester, Methyl ~479.5 (estimated)
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde () Benzaldehyde Morpholin-4-yl 2-Oxoethoxy Aldehyde, Methoxy ~305.3
4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde () Benzaldehyde Piperidin-1-yl 2-Oxoethoxy Aldehyde ~247.3
2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]ethyl... () Trimethoxybenzoate Chlorophenyl-phenylmethyl-piperazine Ethoxyethyl Ester, Trimethoxy ~660.1 (dihydrochloride)

Research Implications

  • Bioactivity: The target compound’s trimethoxyphenyl group may enhance binding to tubulin or serotonin receptors compared to analogs with fewer methoxy groups (e.g., 4-methoxyphenylpiperazinone in ) .
  • Synthetic Accessibility : Piperazine alkylation with 2,3,4-trimethoxybenzyl bromide is likely required, contrasting with morpholine or piperidine derivatives that involve different heterocyclic syntheses .
  • Pharmacokinetics : The aldehyde group may confer metabolic instability compared to ester or carboxylic acid derivatives (e.g., ), necessitating prodrug strategies .

Q & A

Basic: What are the optimized multi-step synthetic routes for synthesizing this compound, and how can researchers validate intermediate purity?

Answer:
Synthesis typically involves:

  • Step 1: Alkylation of the piperazine core with a 2,3,4-trimethoxybenzyl halide to introduce the aromatic moiety .
  • Step 2: Coupling the resulting piperazine derivative with a bromoacetylated benzaldehyde precursor via nucleophilic substitution .
  • Validation: Intermediate purity is confirmed using HPLC (>95% purity threshold) and NMR (e.g., absence of unreacted starting materials). For example, residual solvents are quantified via GC-MS .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies methoxy groups (δ 3.6–3.8 ppm for OCH₃) and aldehyde protons (δ 9.8–10.2 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine region (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₉N₂O₆: 465.2012) .
  • FT-IR: Verifies carbonyl stretches (aldehyde: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictory data between in vitro and in vivo bioactivity profiles?

Answer:
Discrepancies may arise from:

  • Metabolic Instability: Perform hepatic microsome assays to assess metabolic clearance. For example, phase I metabolites (e.g., demethylated derivatives) can reduce efficacy .
  • Poor Solubility: Use physicochemical profiling (e.g., logP, polar surface area) to optimize formulations (e.g., PEG-based carriers) .
  • Off-Target Effects: Employ selectivity panels (e.g., kinase/GPCR screens) and transcriptomic analysis (RNA-seq) to identify unintended pathways .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the aldehyde group and π-π stacking with trimethoxyphenyl .
  • QSAR Modeling: Develop regression models using descriptors like Moriguchi octanol-water partition coefficient (logP) and topological polar surface area (TPSA) to predict ADMET properties .
  • MD Simulations: Run nanosecond-scale simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the piperazine-ethoxy linker .

Advanced: What strategies assess the impact of methoxy group positioning on biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with single-methoxy deletions (e.g., 2,3- vs. 3,4-dimethoxy) and compare IC₅₀ values in target assays .
    • Use X-ray crystallography or cryo-EM to determine if 2,3,4-trimethoxy groups engage in hydrophobic pockets (e.g., tubulin binding ).
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using multivariate regression .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

  • Target Deconvolution:
    • Chemical Proteomics: Use affinity chromatography with biotinylated probes to pull down interacting proteins, followed by LC-MS/MS identification .
    • CRISPR-Cas9 Knockout Screens: Identify genes whose ablation reverses bioactivity (e.g., kinases, epigenetic regulators) .
  • Pathway Analysis:
    • Phosphoproteomics (e.g., SILAC) to map signaling cascades affected by treatment .
    • Metabolomics (GC/LC-MS) to assess changes in central carbon metabolism or redox balance .

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